molecular formula C14H18O3 B14203291 1H-Inden-1-ol, 5-methoxy-3-methyl-4-(1-methylethoxy)- CAS No. 850404-02-3

1H-Inden-1-ol, 5-methoxy-3-methyl-4-(1-methylethoxy)-

Cat. No.: B14203291
CAS No.: 850404-02-3
M. Wt: 234.29 g/mol
InChI Key: DVUSNQKRBLSRCD-UHFFFAOYSA-N
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Description

1H-Inden-1-ol, 5-methoxy-3-methyl-4-(1-methylethoxy)- is a chemical compound with a complex structure that includes multiple functional groups. This compound is part of the indene family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Inden-1-ol, 5-methoxy-3-methyl-4-(1-methylethoxy)- typically involves multiple steps, including the formation of the indene ring and the introduction of methoxy and methyl groups. Common synthetic routes may involve:

    Cyclization reactions: These are used to form the indene ring structure.

    Methoxylation and methylation: These steps introduce the methoxy and methyl groups, respectively.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Catalytic processes: Utilizing catalysts to enhance the reaction rates and yields.

    High-pressure and high-temperature conditions: To facilitate the formation of the desired compound efficiently.

Chemical Reactions Analysis

Types of Reactions

1H-Inden-1-ol, 5-methoxy-3-methyl-4-(1-methylethoxy)- can undergo various types of chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: This reaction can reduce double bonds within the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

    Oxidation products: Ketones or aldehydes.

    Reduction products: Alkanes or alcohols.

    Substitution products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

1H-Inden-1-ol, 5-methoxy-3-methyl-4-(1-methylethoxy)- has various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Inden-1-ol, 5-methoxy-3-methyl-4-(1-methylethoxy)- involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: The compound may bind to specific receptors, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Inden-1-ol, 5-methoxy-2-methyl-4-(1-methylethoxy)
  • 1H-Inden-1-ol, 2,3-dihydro-5-methoxy-

Uniqueness

1H-Inden-1-ol, 5-methoxy-3-methyl-4-(1-methylethoxy)- is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

850404-02-3

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

5-methoxy-3-methyl-4-propan-2-yloxy-1H-inden-1-ol

InChI

InChI=1S/C14H18O3/c1-8(2)17-14-12(16-4)6-5-10-11(15)7-9(3)13(10)14/h5-8,11,15H,1-4H3

InChI Key

DVUSNQKRBLSRCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C2=C1C(=C(C=C2)OC)OC(C)C)O

Origin of Product

United States

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